molecular formula C15H15N3O4 B11612371 N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11612371
M. Wt: 301.30 g/mol
InChI Key: GNZNPBWUFBDQNO-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring and a dimethoxybenzoate group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the reaction of 2,4-dimethoxybenzoic acid with pyridine-2-carbaldehyde in the presence of an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE can be compared with other similar compounds, such as:

The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-10-6-7-11(13(9-10)21-2)15(19)22-18-14(16)12-5-3-4-8-17-12/h3-9H,1-2H3,(H2,16,18)

InChI Key

GNZNPBWUFBDQNO-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OC

solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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